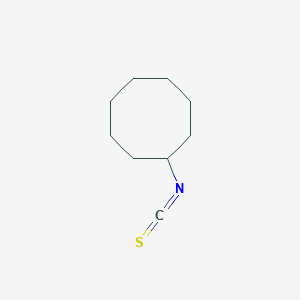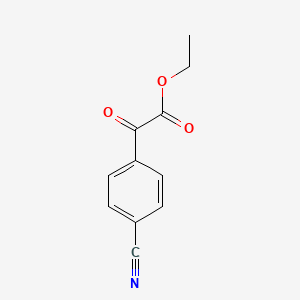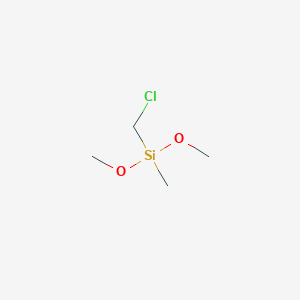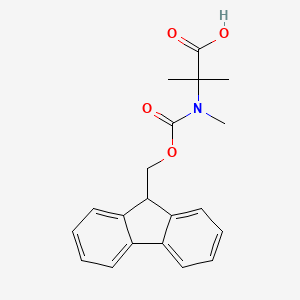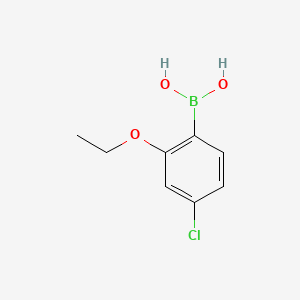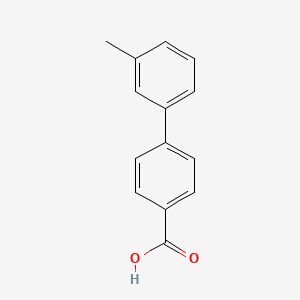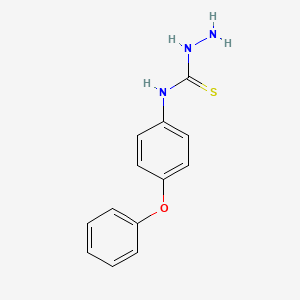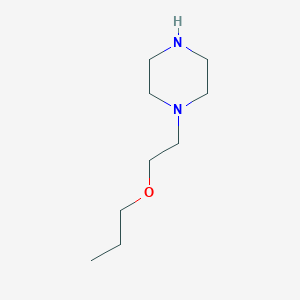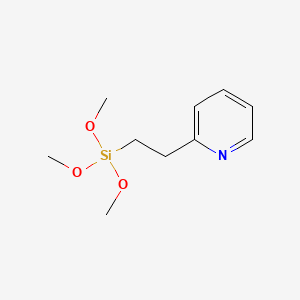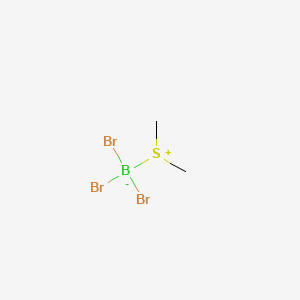
Tribromoborane-methyl sulfide
Overview
Description
Tribromoborane-methyl sulfide, also known as boron tribromide dimethyl sulfide complex, is a chemical compound with the molecular formula C2H6BBr3S. It is a complex formed between boron tribromide and dimethyl sulfide. This compound is known for its use as a reagent in various organic synthesis reactions, particularly in the deprotection of methyl groups from aryl methyl ethers and the hydrolysis of methylenedioxy ring compounds.
Mechanism of Action
Target of Action
Tribromoborane-methyl sulfide, also known as tribromo(dimethylsulfonio)boranuide, is a complex compound that primarily targets aryl methyl ethers . The compound acts as a reagent, interacting with these ethers to deprotect methyl groups . This interaction is crucial as it facilitates the conversion of these ethers into other chemical entities.
Mode of Action
The interaction of this compound with its targets involves a series of chemical reactions. The compound forms a complex with the ether oxygen of the target molecule, leading to the elimination of an alkyl bromide . This results in the formation of a dibromo(organo)borane . This mode of action is particularly effective in the dealkylation of tertiary alkyl ethers .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the key pathways is the hydrolysis of 1,3-methylenedioxole ring compounds to 1,2-dihydroxy compounds . This transformation is significant as it leads to the production of compounds with potential applications in various fields, including pharmaceuticals .
Result of Action
The action of this compound at the molecular and cellular levels results in significant transformations of the target molecules. For instance, the compound can deprotect the methylenedioxy acetal bonding of poly vinyl-1, 3-benzodioxole . This leads to the formation of demethylated products, which have different properties and potential applications compared to the original compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is known to react violently with water and other protic solvents . Therefore, it is typically used and stored under controlled conditions to prevent unwanted reactions. Furthermore, the compound’s reactivity and effectiveness can be influenced by factors such as temperature, pH, and the presence of other chemical entities in the reaction environment.
Biochemical Analysis
Biochemical Properties
Tribromoborane-methyl sulfide is known for its strong Lewis acid properties . It is an excellent demethylating or dealkylating agent for the cleavage of ethers . This compound interacts with various biomolecules, such as enzymes and proteins, to facilitate these reactions . The nature of these interactions often involves the formation of a complex between the boron center of the compound and the oxygen of the ether, followed by the elimination of an alkyl bromide .
Cellular Effects
Given its role in the cleavage of ethers, it may influence cell function by altering the structure and function of biomolecules within the cell
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a complex between the boron center of the compound and the oxygen of the ether . This is followed by the elimination of an alkyl bromide to yield a dibromo (organo) borane . This reaction mechanism allows the compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its role in the cleavage of ethers, it may interact with enzymes or cofactors involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromoborane-methyl sulfide can be synthesized by reacting boron tribromide with dimethyl sulfide. The reaction typically takes place in an inert solvent such as methylene chloride. The reaction conditions involve maintaining a low temperature to control the exothermic nature of the reaction. The general reaction is as follows:
BBr3+(CH3)2S→(CH3)2S⋅BBr3
Industrial Production Methods
In an industrial setting, the production of this compound involves the careful handling of boron tribromide and dimethyl sulfide due to their reactive nature. The process is carried out in a controlled environment to ensure safety and efficiency. The product is typically purified by distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Tribromoborane-methyl sulfide undergoes several types of chemical reactions, including:
Deprotection Reactions: It is used to remove methyl groups from aryl methyl ethers.
Hydrolysis Reactions: It hydrolyzes methylenedioxy ring compounds to form dihydroxy compounds.
Substitution Reactions: It can react with phenylacetic acid and thexylphenylthioborane to form benzyl S,S’-diphenyl acetal.
Common Reagents and Conditions
Deprotection Reactions: Typically carried out in an inert solvent like methylene chloride at low temperatures.
Hydrolysis Reactions: Conducted in the presence of water or other protic solvents.
Substitution Reactions: Involves the use of phenylacetic acid and thexylphenylthioborane under controlled conditions.
Major Products Formed
Deprotection Reactions: Formation of demethylated aryl compounds.
Hydrolysis Reactions: Formation of dihydroxy compounds.
Substitution Reactions: Formation of benzyl S,S’-diphenyl acetal.
Scientific Research Applications
Tribromoborane-methyl sulfide has several applications in scientific research:
Organic Synthesis: Used as a reagent for deprotection and hydrolysis reactions.
Pharmaceuticals: Involved in the synthesis of complex organic molecules, including potential drug candidates.
Material Science: Used in the preparation of precursors for advanced materials.
Chemical Research: Employed in various chemical reactions to study reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
Boron Trifluoride: Another Lewis acid used in organic synthesis.
Boron Trichloride: Similar in reactivity but with different halogen atoms.
Boron Triiodide: Less commonly used but similar in structure and reactivity.
Uniqueness
Tribromoborane-methyl sulfide is unique due to its specific reactivity and stability compared to other boron halides. Its ability to form stable complexes with dimethyl sulfide enhances its utility in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
tribromo(dimethylsulfonio)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVLHAUANAMSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([S+](C)C)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400389 | |
| Record name | Tribromoborane-methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29957-59-3 | |
| Record name | Tribromoborane-methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron tribromide dimethyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



